molecular formula C24H21N5O3S B11690424 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide

2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11690424
M. Wt: 459.5 g/mol
InChI Key: JZQFXNYLBBKUOJ-MFKUBSTISA-N
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Description

This compound features a 1,2,4-triazole core substituted with two phenyl groups at positions 4 and 5, a sulfanyl (-S-) group at position 3, and an acetohydrazide moiety linked to a vanillin-derived Schiff base (4-hydroxy-3-methoxybenzylidene). Its molecular weight is approximately 524.58 g/mol, and structural analogs are often explored for anticancer, antioxidant, and antimicrobial properties .

Properties

Molecular Formula

C24H21N5O3S

Molecular Weight

459.5 g/mol

IUPAC Name

2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C24H21N5O3S/c1-32-21-14-17(12-13-20(21)30)15-25-26-22(31)16-33-24-28-27-23(18-8-4-2-5-9-18)29(24)19-10-6-3-7-11-19/h2-15,30H,16H2,1H3,(H,26,31)/b25-15+

InChI Key

JZQFXNYLBBKUOJ-MFKUBSTISA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4)O

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4)O

Origin of Product

United States

Preparation Methods

Synthesis of 4,5-Diphenyl-4H-1,2,4-triazole-3-thiol

The triazole core is synthesized via cyclization of phenylthiosemicarbazide derivatives. As demonstrated in analogous protocols, ethyl 1-phenylcarbamoylpiperidine-4-carboxylate reacts with hydrazine hydrate to form a hydrazide intermediate, which subsequently undergoes cyclization with ethyl isothiocyanate under reflux conditions. For the target triazole, phenyl-substituted precursors are employed:

Reaction Conditions

  • Reactants : Phenylthiosemicarbazide (1.0 equiv), ethanol (solvent)

  • Catalyst : 1% aqueous NaOH

  • Temperature : Reflux (78°C)

  • Time : 4–6 hours

The product precipitates upon acidification to pH 5–6 with dilute HCl, yielding 4,5-diphenyl-4H-1,2,4-triazole-3-thiol as a white crystalline solid (Yield: 89–92%).

Formation of 2-[(4,5-Diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide

The sulfanylacetohydrazide intermediate is synthesized through nucleophilic substitution. The triazole-3-thiol reacts with ethyl chloroacetate in basic medium, followed by hydrazinolysis:

4,5-Diphenyl-4H-1,2,4-triazole-3-thiol+ClCH2COOEtKOH, EtOHEthyl 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate\text{4,5-Diphenyl-4H-1,2,4-triazole-3-thiol} + \text{ClCH}_2\text{COOEt} \xrightarrow{\text{KOH, EtOH}} \text{Ethyl 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate}

Subsequent treatment with hydrazine hydrate (80%) in ethanol at 60°C for 3 hours yields the hydrazide derivative (Yield: 85–88%).

Characterization Data

  • IR (KBr) : 3250 cm⁻¹ (N-H stretch), 1675 cm⁻¹ (C=O)

  • ¹H NMR (400 MHz, DMSO-d6) : δ 4.21 (s, 2H, SCH₂), 7.32–7.68 (m, 10H, Ar-H), 9.12 (s, 1H, NH).

Condensation with 4-Hydroxy-3-methoxybenzaldehyde

The final Schiff base formation involves refluxing equimolar amounts of the hydrazide and 4-hydroxy-3-methoxybenzaldehyde (vanillin) in ethanol with catalytic acetic acid:

Hydrazide+4-Hydroxy-3-methoxybenzaldehydeEtOH, ΔTarget Compound\text{Hydrazide} + \text{4-Hydroxy-3-methoxybenzaldehyde} \xrightarrow{\text{EtOH, Δ}} \text{Target Compound}

Optimized Conditions

  • Solvent : Anhydrous ethanol

  • Catalyst : Glacial acetic acid (2 drops)

  • Temperature : Reflux (78°C)

  • Time : 6–8 hours

  • Yield : 72–78%

The product is purified via recrystallization from ethanol, yielding yellow needles.

Reaction Optimization and Mechanistic Insights

Solvent and Catalytic Effects

Ethanol is preferred for its ability to dissolve both polar hydrazides and aromatic aldehydes while facilitating Schiff base formation. Substituting ethanol with dimethylformamide (DMF) increases reaction rate but reduces yield due to side reactions (e.g., hydrolysis). Catalytic acid (e.g., p-toluenesulfonic acid) enhances imine formation by polarizing the carbonyl group, though acetic acid is sufficient for most cases.

Temperature and Time Dependence

Prolonged reflux (>8 hours) leads to decomposition, as evidenced by HPLC traces showing impurity peaks at 10.2 minutes. Optimal yields are achieved at 6–8 hours (Table 1).

Table 1: Effect of Reaction Time on Yield

Time (hours)Yield (%)Purity (HPLC, %)
45892
67598
87897
106589

Spectroscopic Characterization

Infrared Spectroscopy

Key IR absorptions confirm functional groups:

  • C=N stretch : 1605–1615 cm⁻¹ (Schiff base)

  • O-H stretch : 3400 cm⁻¹ (phenolic -OH)

  • S-C stretch : 680–700 cm⁻¹

Nuclear Magnetic Resonance

¹H NMR (400 MHz, DMSO-d6)

  • δ 3.85 (s, 3H, OCH₃)

  • δ 6.85–7.89 (m, 14H, Ar-H)

  • δ 8.45 (s, 1H, N=CH)

  • δ 9.72 (s, 1H, OH)

¹³C NMR (100 MHz, DMSO-d6)

  • δ 168.4 (C=O)

  • δ 159.2 (C=N)

  • δ 148.1–125.3 (Ar-C)

Purity and Stability Assessment

HPLC analysis (C18 column, methanol:water 70:30) shows a single peak at 7.8 minutes (98.2% purity). Accelerated stability studies (40°C/75% RH, 4 weeks) indicate no significant degradation, supporting the compound’s robustness.

Comparative Analysis with Analogous Hydrazides

The target compound’s synthesis mirrors methodologies for related triazole hydrazones, though the 4-hydroxy-3-methoxyphenyl group introduces steric and electronic effects that necessitate longer reaction times compared to non-phenolic analogues (Table 2).

Table 2: Synthesis Comparison with Analogues

SubstituentTime (hours)Yield (%)
5-Bromo-2-methoxyphenyl582
2,6-Dichlorophenyl488
4-Hydroxy-3-methoxyphenyl875

Chemical Reactions Analysis

Triazole Ring Formation

The triazole core is synthesized via cyclization reactions involving hydrazine derivatives. For example, 2-acyl-N-(4-aryl)hydrazine-1-carbothioamides undergo cyclization with carbonyl compounds to form the 1,2,4-triazole ring . This step is critical for establishing the heterocyclic structure.

S-Alkylation of Triazole-Thiol

The sulfanyl group is introduced through nucleophilic substitution reactions. For instance, triazole-thiols react with alkyl halides (e.g., 2-bromo-1-phenylethanone) in basic media (e.g., cesium carbonate in DMF) to form S-alkylated intermediates . This step is essential for attaching the sulfanyl group to the triazole ring.

Hydrazide Moiety Formation

The acetohydrazide functionality is typically generated through hydrazinolysis of carbothioamide precursors or direct condensation with hydrazine derivatives .

Condensation Reaction

The methylidene group is formed via Schiff base condensation between the hydrazide and an aldehyde/ketone under controlled conditions (e.g., acidic or basic catalysis). The E-configuration arises from stereoselective reaction pathways .

Cyclization of Hydrazine Derivatives

The triazole ring forms via cyclization of 2-acyl-N-(4-aryl)hydrazine-1-carbothioamides. This reaction proceeds through a six-membered transition state, leading to the fused triazole structure .

S-Alkylation

The triazole-thiol acts as a nucleophile, attacking alkyl halides in a substitution reaction. The sulfur’s lone pairs facilitate the displacement of the leaving group (e.g., bromide), forming a sulfur-carbon bond .

Reduction Reactions

In some protocols, intermediate ketones are reduced to alcohols using sodium borohydride (NaBH₄) under mild conditions .

Analytical Characterization

The compound is characterized using:

  • NMR spectroscopy (¹H, ¹³C, DEPT135) to confirm structural integrity .

  • IR spectroscopy to verify functional groups (e.g., hydrazide N-H stretches, carbonyl C=O peaks) .

  • HRMS for molecular weight confirmation .

  • Elemental analysis to validate purity .

Functional Group Transformations

Reaction Type Functional Group Involved Outcome
HydrolysisHydrazide (-NH-NH₂)Conversion to carboxylic acid
OxidationSulfanyl (-S-)Formation of sulfoxide/sulfone
Nucleophilic SubstitutionSulfanyl (-S-)Alkylation/arylation
ReductionKetone/AldehydeFormation of alcohols

Stability and Reactivity

The compound’s reactivity is influenced by its functional groups:

  • The hydrazide group participates in condensation reactions (e.g., formation of imines).

  • The sulfanyl group enables S-alkylation or oxidation .

  • The triazole ring can engage in π-π interactions or hydrogen bonding .

Reaction Yields and Conditions

Step Reagent Conditions Yield
Triazole-thiol alkylation2-bromo-1-phenylethanoneCs₂CO₃, DMF, 24 h61%
Ketone reductionNaBH₄Ethanol, 45–50°C57%
Acetal deprotectionHCl/THF-H₂O1 h completionN/A

Comparison of Triazole Derivatives

Compound Key Features Biological Activity
2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazideDiphenyl triazole, hydrazide, methoxyphenylAntimicrobial, anticancer
4-(5-Methylthiazol-2-yl)-1H-1,2,4-triazoleThiazole-substituted triazoleAntimicrobial
1H-1,2,4-triazoleUnsubstituted triazoleAntifungal

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology:

Antimicrobial Activity

Triazole derivatives are well-known for their antimicrobial properties. Studies have shown that compounds containing the triazole moiety exhibit significant antibacterial and antifungal activities. For instance:

  • Antibacterial Effects : Research indicates that triazole derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • Antifungal Properties : The compound may also show efficacy against fungal pathogens due to its structural similarity to known antifungal agents .

Anticancer Potential

Recent studies have highlighted the anticancer properties of triazole compounds:

  • Mechanism of Action : Triazoles can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific pathways involved in cell proliferation .
  • Case Studies : Various derivatives have been evaluated in vitro against cancer cell lines, demonstrating promising results in reducing cell viability .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of triazole compounds:

  • Modifications on the phenyl rings or substitutions at specific positions can enhance biological activity.
  • For example, introducing electron-withdrawing groups has been associated with increased antibacterial potency .

Applications in Agriculture

Beyond medicinal uses, triazoles are also utilized in agriculture:

  • Fungicides : The compound's antifungal properties make it suitable for developing agricultural fungicides that protect crops from fungal diseases .

Summary Table of Biological Activities

Activity TypeTarget OrganismsReference
AntibacterialStaphylococcus aureus
Escherichia coli
AntifungalVarious fungal pathogens
AnticancerCancer cell lines

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes or disrupt cellular processes in microorganisms, leading to their death. The triazole ring is known to interact with biological macromolecules, which can result in various pharmacological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

Key structural variations among analogs lie in triazole substituents and hydrazide-linked aromatic groups. Below is a comparative analysis:

Compound (Triazole Substituents) Hydrazide Substituent Molecular Weight (g/mol) Key Structural Features
4,5-Diphenyl (Target Compound) 4-Hydroxy-3-methoxyphenyl 524.58 Vanillin-derived Schiff base; polar -OH and -OCH₃ groups enhance hydrogen bonding .
4-Ethyl, 5-(4-methoxyphenyl) 4-Hydroxy-3,5-dimethoxyphenyl ~548.62 Additional methoxy group increases hydrophobicity; potential for enhanced membrane permeability.
5-(4-Chlorophenyl),4-phenyl 2-Ethoxyphenyl 506.99 Electron-withdrawing Cl substituent may alter electronic distribution and binding affinity.
4-Phenyl,5-(p-tolylaminoethyl) 1-Phenylethylidene ~565.72 Bulky p-tolylaminoethyl group may sterically hinder interactions with biological targets.

Computational and Crystallographic Insights

  • Crystallography: Analogous triazole-hydrazide derivatives () crystallize in monoclinic systems (space group P21/c) with intermolecular hydrogen bonds stabilizing the structure .

Data Tables

Table 1: Structural and Bioactivity Comparison

Compound Triazole Substituents Hydrazide Substituent Molecular Weight Notable Bioactivity Reference
Target Compound 4,5-Diphenyl 4-Hydroxy-3-methoxyphenyl 524.58 Hypothesized anticancer
4-Ethyl, 5-(4-methoxyphenyl) 4-Ethyl, 5-(4-methoxyphenyl) 4-Hydroxy-3,5-dimethoxyphenyl 548.62 Antioxidant (untested)
5-(4-Chlorophenyl),4-phenyl 5-(4-Chlorophenyl),4-phenyl 2-Ethoxyphenyl 506.99 Unknown
p-Tolylaminoethyl Derivative 4-Phenyl,5-(p-tolylaminoethyl) 1-Phenylethylidene 565.72 1.5x FRAP activity vs. BHT

Biological Activity

The compound 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide is a novel triazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, highlighting its significance in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves a multi-step process starting from 4,5-diphenyl-4H-1,2,4-triazole-3-thiol. The key steps include:

  • S-Alkylation : The triazole thiol is alkylated using a halogenated acetal in the presence of a base such as cesium carbonate.
  • Formation of Acetohydrazide : The resultant compound is then reacted with hydrazine derivatives to form the acetohydrazide structure.

The overall yield of the synthesis process can vary but has been reported to be around 84% in optimal conditions .

Antimicrobial Activity

One of the primary areas of investigation for this compound is its antimicrobial activity . Studies have demonstrated that derivatives of triazoles often exhibit significant antibacterial and antifungal properties:

  • Antibacterial Properties : In vitro tests against various bacterial strains such as Staphylococcus aureus and Escherichia coli have shown promising results, with minimum inhibitory concentrations (MIC) ranging from 20 to 40 µM against resistant strains .
  • Antifungal Properties : The compound has also been evaluated for antifungal activity against species like Candida albicans, demonstrating effective inhibition at similar concentrations .

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its potential as an enzyme inhibitor :

  • Cholinesterase Inhibition : Some studies have indicated that triazole derivatives can inhibit cholinesterase enzymes, which are crucial in neurodegenerative diseases. The specific inhibition rates and IC50 values are still under investigation but show potential for further development .

Study 1: Antibacterial Efficacy

A study conducted by Foroumadi et al. evaluated various triazole derivatives for their antibacterial efficacy. The results indicated that compounds similar to the target compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The study highlighted that modifications at the phenolic position could enhance antimicrobial activity .

Study 2: Structure-Activity Relationship (SAR)

Research focusing on the structure-activity relationship of triazole derivatives revealed that the presence of electron-withdrawing groups significantly impacts biological activity. The incorporation of methoxy groups at specific positions improved solubility and bioavailability, enhancing the overall efficacy of these compounds in biological assays .

Data Table: Biological Activity Summary

Activity Type Tested Strains MIC (µM) Reference
AntibacterialStaphylococcus aureus20 - 40
Escherichia coli40 - 70
AntifungalCandida albicans30 - 50
Enzyme InhibitionCholinesteraseIC50 ~46

Q & A

Basic: What synthetic methodologies are commonly employed to prepare the hydrazone moiety in this compound?

Answer:
The hydrazone moiety is typically synthesized via acid-catalyzed condensation between a carbonyl compound (e.g., substituted benzaldehyde) and a hydrazide. A standard protocol involves:

  • Dissolving the hydrazide precursor in absolute ethanol.
  • Adding glacial acetic acid (5 drops) as a catalyst.
  • Refluxing with the aldehyde (0.001 mol) for 4 hours under anhydrous conditions .
  • Monitoring reaction progress via TLC (e.g., Chloroform:Methanol 7:3) .
  • Isolating the product by evaporating the solvent under reduced pressure and recrystallizing from ethanol/ice water .

Key Parameters:

StepConditionsCatalysts/SolventsTime
CondensationReflux (78°C)Glacial acetic acid, ethanol4 hours
PurificationIce-water precipitationEthanol-

Advanced: How can researchers resolve discrepancies in biological activity data reported for this compound?

Answer:
Discrepancies may arise from variations in structural tautomerism, purity, or assay conditions. To address this:

Structural Verification: Perform X-ray crystallography to confirm the E-configuration of the hydrazone and tautomeric state of the triazole ring .

Purity Assessment: Use HPLC (>98% purity) and elemental analysis (CHNS) to rule out impurities .

Bioassay Standardization: Replicate studies under controlled conditions (e.g., pH, solvent, cell lines) to isolate compound-specific effects .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR to confirm the hydrazone (N–CH=N) and triazole (C–S) linkages.
    • Aromatic protons (δ 6.8–8.2 ppm) and methoxy groups (δ ~3.8 ppm) are diagnostic .
  • IR Spectroscopy:
    • Stretching bands for C=O (~1650 cm⁻¹), N–H (~3200 cm⁻¹), and C–S (~680 cm⁻¹) .
  • Mass Spectrometry:
    • High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .

Advanced: How can computational modeling predict the bioactivity of this compound?

Answer:

  • Molecular Docking:
    • Use software like AutoDock to simulate interactions with target proteins (e.g., enzymes or receptors). Focus on the triazole’s sulfur and hydrazone’s imine groups as binding sites .
  • QSAR Studies:
    • Correlate substituent effects (e.g., methoxy vs. hydroxy groups) with activity using descriptors like logP and electrostatic potential .
  • MD Simulations:
    • Analyze stability of ligand-protein complexes over 100-ns trajectories to assess binding affinity .

Basic: How is the purity of the compound assessed post-synthesis?

Answer:

  • TLC Analysis:
    • Use silica plates with a mobile phase (e.g., Chloroform:Methanol 7:3) to confirm single-spot development .
  • Elemental Analysis (CHNS):
    • Compare experimental vs. theoretical C, H, N, S percentages (deviation <0.4%) .
  • Melting Point:
    • Sharp melting range (±2°C) indicates purity .

Advanced: What experimental design strategies optimize synthesis yield?

Answer:

  • Design of Experiments (DoE):
    • Screen variables (temperature, catalyst concentration, reaction time) using factorial designs to identify optimal conditions .
  • Flow Chemistry:
    • Continuous-flow reactors enhance reproducibility and reduce side reactions via precise temperature/residence time control .
  • Response Surface Methodology (RSM):
    • Model interactions between variables to maximize yield (e.g., 80% yield at 70°C, 0.1M catalyst) .

Advanced: How can tautomeric equilibria in the triazole ring affect biological activity?

Answer:
The triazole ring exists in a dynamic equilibrium between 1,2,4-triazole and 1,3,4-triazole tautomers, altering electronic properties and binding modes. To study this:

  • ¹H NMR Titration: Monitor proton shifts in DMSO-d₆ vs. CDCl₃ to detect solvent-dependent tautomerism .
  • X-ray Crystallography: Resolve solid-state tautomeric preferences (e.g., 1,2,4-triazole dominance in crystals) .
  • DFT Calculations: Predict tautomer stability using Gibbs free energy comparisons (B3LYP/6-31G* basis set) .

Basic: What are the key steps in scaling up synthesis without compromising purity?

Answer:

  • Solvent Selection: Use ethanol for scalability due to low toxicity and ease of removal .
  • Catalyst Recycling: Recover glacial acetic acid via distillation .
  • Batch Process Optimization:
    • Increase stirring rate and surface area for efficient heat transfer .

Advanced: How can researchers validate the compound’s stability under storage conditions?

Answer:

  • Accelerated Stability Studies:
    • Store samples at 40°C/75% RH for 6 months and analyze degradation via HPLC .
  • Light Sensitivity Testing:
    • Expose to UV light (254 nm) and monitor photodegradation products by LC-MS .
  • Thermogravimetric Analysis (TGA):
    • Determine decomposition temperature (>150°C indicates shelf stability) .

Advanced: What strategies elucidate the mechanism of action in biological assays?

Answer:

  • Enzyme Inhibition Assays:
    • Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorogenic substrates .
  • Cellular Imaging:
    • Fluorescently tagged analogs track subcellular localization (e.g., mitochondrial targeting) .
  • Gene Knockdown Studies:
    • siRNA silencing of putative targets to confirm compound specificity .

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